Gly-Prop-nitroanilidehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Prop-nitroanilidehydrochloride involves the reaction of glycine and proline with p-nitroaniline under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often shipped in wet ice and stored at −20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Gly-Prop-nitroanilidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is Gly-Prop-anilinehydrochloride.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the nitro group.
Scientific Research Applications
Gly-Prop-nitroanilidehydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme assays to study the activity of dipeptidyl peptidase-IV (DPP-IV).
Biology: Used in biochemical assays to understand enzyme kinetics and inhibition.
Medicine: Research on DPP-IV inhibitors for the treatment of diabetes.
Industry: Employed in the development of diagnostic kits and pharmaceutical formulations.
Mechanism of Action
The compound acts as a substrate for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. When Gly-Prop-nitroanilidehydrochloride is cleaved by DPP-IV, it releases p-nitroaniline, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and its inhibition by various compounds .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro p-nitroanilide: Similar in structure but without the hydrochloride group.
N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt: Another substrate for protease assays.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in protease substrate studies.
Uniqueness
Gly-Prop-nitroanilidehydrochloride is unique due to its high purity and specific application in DPP-IV enzyme assays. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous biochemical assays .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H17N3O4/c15-8-13(18)11-2-1-3-12(11)14(19)16-9-4-6-10(7-5-9)17(20)21/h4-7,11-12H,1-3,8,15H2,(H,16,19)/t11?,12-/m0/s1 |
InChI Key |
JQFFTLXPOADGSG-KIYNQFGBSA-N |
Isomeric SMILES |
C1C[C@@H](C(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Origin of Product |
United States |
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